8-Methoxy-1,2-dihydronaphthalene

描述

Contextual Significance within Naphthalene (B1677914) Derivatives Research

Naphthalene and its derivatives are a class of polycyclic aromatic hydrocarbons that have been the subject of extensive research. nih.gov These compounds are not only important as intermediates in the chemical industry but also form the structural core of many biologically active molecules. wisdomlib.orgresearchgate.netrasayanjournal.co.in The introduction of a methoxy (B1213986) group and the partial saturation of one of the aromatic rings, as seen in 8-Methoxy-1,2-dihydronaphthalene, significantly alters the electronic and steric properties of the naphthalene system. This modification provides a valuable building block for chemists to explore novel synthetic methodologies and to construct molecules with specific three-dimensional architectures. The partially saturated ring allows for a range of chemical transformations that are not possible with the fully aromatic naphthalene, making it a versatile intermediate in organic synthesis.

Historical Perspectives on Dihydronaphthalene Chemistry Development

The study of dihydronaphthalenes has a long history, with early research focusing on the reduction of naphthalene. google.com The development of methods to selectively hydrogenate one of the rings of naphthalene was a significant advancement, opening up new avenues for chemical synthesis. google.com Over the years, various reagents and catalytic systems have been developed to achieve this transformation with greater control and efficiency. The synthesis and study of substituted dihydronaphthalenes, such as the methoxy-substituted variants, represent a further evolution in this field, driven by the need for more sophisticated building blocks in drug discovery and materials science. thieme-connect.com

Contemporary Relevance in Chemical Science and Interdisciplinary Fields

In modern chemical science, this compound and related compounds are relevant in several key areas. Their unique electronic properties, arising from the interplay between the electron-donating methoxy group and the partially unsaturated ring system, make them interesting candidates for the development of novel fluorescent probes and materials with specific optical properties. nih.gov Furthermore, the dihydronaphthalene core is a recurring motif in a number of natural products and pharmacologically active compounds, making its synthesis and functionalization a critical aspect of medicinal chemistry research. nih.govscienceopen.com The ability to introduce substituents at specific positions on the dihydronaphthalene scaffold is crucial for tuning the biological activity and physical properties of the resulting molecules.

Chemical Properties and Synthesis of this compound

Molecular Structure and Properties

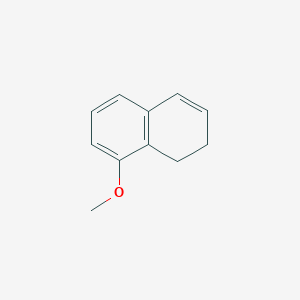

This compound possesses a bicyclic structure where a benzene (B151609) ring is fused to a partially saturated six-membered ring. The methoxy group is attached to the aromatic portion of the molecule at position 8.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 60573-59-3 guidechem.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₂O guidechem.com |

| Molecular Weight | 160.21 g/mol guidechem.com |

| Appearance | Not specified in available results |

| Melting Point | Not specified in available results |

| Boiling Point | Not specified in available results |

| Density | Not specified in available results |

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes, often starting from readily available precursors. One common strategy involves the modification of a tetralone derivative.

A plausible synthetic pathway starts from 8-methoxy-1-tetralone. nih.gov The ketone functionality in the tetralone can be reduced to a hydroxyl group, which is then dehydrated to introduce the double bond, yielding the dihydronaphthalene ring system. For instance, a related compound, 5-Methoxy-1-piperidinylmethyl-1,2-dihydronaphthalene, is synthesized by refluxing the corresponding hydroxy compound in sulfuric acid to induce dehydration. prepchem.com

Another general approach to dihydronaphthalenes involves the gas-phase pyrolysis of substituted 1-phenyl-1,3-butadienes. acs.org This method relies on an electrocyclic reaction to form the dihydronaphthalene ring. While the synthesis of the specific 8-methoxy isomer was not detailed, this methodology represents a potential route.

The choice of synthetic method often depends on the desired scale of the reaction, the availability of starting materials, and the required purity of the final product.

Reactivity and Functionalization of this compound

The chemical reactivity of this compound is dictated by the presence of the electron-rich aromatic ring, the double bond in the partially saturated ring, and the methoxy group.

The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution reactions. The double bond in the dihydronaphthalene ring can undergo a variety of addition reactions, including hydrogenation to form the corresponding tetralin derivative, and can also participate in cycloaddition reactions.

Functionalization of the methoxy group itself, for example, through ether cleavage, can provide access to the corresponding hydroxydihydronaphthalene, a valuable intermediate for further synthetic modifications.

Applications of this compound in Scientific Research

The unique structural and electronic features of this compound make it a valuable tool in various areas of scientific research.

Building Block in Organic Synthesis

As a functionalized dihydronaphthalene, this compound serves as a versatile building block for the construction of more complex molecular architectures. The combination of an aromatic ring and a reactive double bond allows for a stepwise and controlled elaboration of the molecule. For example, it can be a precursor in the synthesis of various substituted naphthalenes and other polycyclic systems. Research has shown that electron-rich 1,2-dihydronaphthalene (B1214177) derivatives can undergo ring contraction reactions to form indane skeletons, which are core structures in several natural products. acs.org

Ligand in Catalysis

While specific examples of this compound as a ligand were not found, the dihydronaphthalene scaffold, in general, has the potential to be modified to create chiral ligands for asymmetric catalysis. The rigid bicyclic framework can provide a well-defined steric environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.

Molecular Probes and Sensors

Naphthalene derivatives are known for their fluorescent properties and have been extensively studied as fluorescent probes for detecting ions and biomolecules. nih.gov The introduction of a methoxy group can modulate the photophysical properties of the naphthalene core, potentially leading to the development of new sensors with enhanced sensitivity and selectivity. nih.gov

Role of this compound in Medicinal Chemistry and Drug Discovery

The dihydronaphthalene motif is present in a number of biologically active compounds. Therefore, synthetic access to functionalized dihydronaphthalenes like the 8-methoxy derivative is of significant interest in medicinal chemistry.

Intermediate in the Synthesis of Bioactive Compounds

Substituted dihydronaphthalenes are key intermediates in the synthesis of various classes of compounds with potential therapeutic applications. For instance, derivatives of 6-methoxy-1,2-dihydronaphthalene (B1595739) have been used to synthesize novel compounds with cytotoxic activity against cancer cell lines. nih.govscienceopen.com The specific substitution pattern on the dihydronaphthalene ring is often crucial for the observed biological activity.

Pharmacophore Component

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The rigid, three-dimensional structure of this compound can serve as a scaffold to which various functional groups can be attached to create new pharmacophores. The methoxy group, for example, can act as a hydrogen bond acceptor, a feature that is often important for drug-receptor interactions. nih.gov

Emerging Research and Future Directions

The unique properties of this compound suggest several promising avenues for future research.

Novel Applications in Materials Science

The potential for this compound and its derivatives to be used in the development of new organic electronic materials is an exciting area of exploration. The tunable electronic properties of the dihydronaphthalene core could be exploited to create novel organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other electronic devices. nih.gov

Future Research Trends

Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of this compound and its derivatives. Furthermore, a deeper investigation into its reactivity will undoubtedly lead to the discovery of new and useful chemical transformations. The exploration of its potential in asymmetric catalysis and as a scaffold for the development of new therapeutic agents will also continue to be active areas of research. The synthesis of new cannabinoids, for example, has utilized resorcinol (B1680541) precursors to create complex ring systems with specific stereochemistry. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-methoxy-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2,4-6,8H,3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYWMYUBBQDNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70489101 | |

| Record name | 8-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60573-59-3 | |

| Record name | 1,2-Dihydro-8-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60573-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Methoxy 1,2 Dihydronaphthalene and Its Functionalized Analogues

Regioselective and Stereoselective Synthesis Approaches

Control over the precise arrangement of atoms is a central goal in chemical synthesis. For complex molecules like 8-methoxy-1,2-dihydronaphthalene, achieving the desired regio- and stereoisomer is critical. The following sections detail contemporary methods that address this challenge.

Electrochemical Oxidative Annulation Strategies

Electrochemical synthesis has emerged as a powerful and green alternative to conventional methods, often avoiding the need for harsh chemical oxidants. A notable strategy for constructing 1,2-dihydronaphthalene (B1214177) frameworks is the electrochemical oxidative [4+2] annulation of styrenes. chinesechemsoc.orgchinesechemsoc.org This method proceeds without the need for metal catalysts or external oxidants, relying on anodic oxidation to initiate the reaction cascade. chinesechemsoc.org

The process typically involves the reaction of two different styrene (B11656) molecules. By carefully controlling the oxidation potentials, selective activation of one styrene partner over the other can be achieved. chinesechemsoc.org The proposed mechanism begins with the single-electron oxidation of the more electron-rich styrene at the anode to form a radical cation. This intermediate is then attacked by a neutral styrene molecule. The subsequent steps involve radical cyclization, further oxidation, and deprotonation to yield the final 1,2-dihydronaphthalene product with high regioselectivity and diastereoselectivity. chinesechemsoc.org

To synthesize this compound using this approach, a potential route would involve the annulation of an appropriately substituted methoxystyrene derivative. The versatility of this electrochemical method allows for the formation of a variety of polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.orgchinesechemsoc.org

Table 1: Key Features of Electrochemical Oxidative [4+2] Annulation

| Feature | Description | Reference |

| Reaction Type | [4+2] Annulation | chinesechemsoc.org |

| Reactants | Styrenes | chinesechemsoc.org |

| Conditions | Electrochemical, Anodic Oxidation | chinesechemsoc.org |

| Advantages | Metal-free, External oxidant-free, High regioselectivity | chinesechemsoc.orgchinesechemsoc.org |

| Key Intermediate | Alkene Radical Cation | chinesechemsoc.org |

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclization reactions are highly effective for constructing cyclic systems, including the dihydronaphthalene core. These reactions utilize a single molecule containing all the necessary components, which can be guided to form the desired ring structure, often with high efficiency. General methods for synthesizing the 1,2-dihydronaphthalene motif include the intramolecular annulation of phenyl alkenes or alkynes. chinesechemsoc.orgchinesechemsoc.org

For the synthesis of an 8-methoxy substituted target, a suitable precursor would be a phenyl derivative with a tethered alkene or alkyne chain. For instance, the cyclization of a molecule like 1-(but-3-en-1-yl)-2-methoxybenzene under appropriate catalytic conditions could be envisioned to form the target structure. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, can further enhance the efficiency of this approach. For example, a reaction cascade might be initiated that first forms the necessary phenyl alkene precursor in situ, followed by its immediate intramolecular cyclization.

A related strategy involves the cyclization of bromoacids. The synthesis of 8-methoxy-1-tetralone, a direct precursor, has been achieved through the cyclization of a bromoacid with concentrated sulfuric acid, which is then converted to the target dihydronaphthalene. researchgate.net

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations with high selectivity and efficiency. nih.govrsc.org While direct transition-metal-catalyzed synthesis of this compound is specific, general principles can be applied. For instance, visible-light-induced transformations using transition metal complexes of gold, palladium, or copper have opened new avenues for reaction discovery. nih.gov These catalysts can play a "double duty" role, both harvesting light energy and catalyzing the chemical transformation. nih.govrsc.org

Potential applications for synthesizing the dihydronaphthalene core include:

Alkene/Alkyne Difunctionalization: A transition-metal-catalyzed reaction could be designed to couple a methoxy-substituted aryl group with a four-carbon unit, followed by cyclization. For example, gold-catalyzed 1,2-difunctionalization of alkynes has been shown to be effective for creating complex molecular architectures. nih.gov

C-H Activation/Annulation: Palladium-catalyzed C-H activation of a methoxy-substituted arene, followed by annulation with an alkyne or diene partner, represents a highly atom-economical approach to building the bicyclic system.

These methods often operate under mild conditions and demonstrate broad functional group tolerance, making them attractive for the synthesis of complex molecules.

Organocatalytic and Asymmetric Synthesis Paradigms

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of catalysis, alongside metal and enzyme catalysis. nih.govresearchgate.net It offers a powerful platform for asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity. nih.gov For the synthesis of a chiral, non-racemic version of this compound or its functionalized analogues, organocatalysis provides several strategic advantages.

The synthesis would likely proceed through the asymmetric construction of a chiral precursor that is then converted to the final dihydronaphthalene product. Key organocatalytic strategies include:

Asymmetric Michael Additions: A chiral amine catalyst, such as a proline derivative, can catalyze the enantioselective Michael addition of a ketone or aldehyde to a nitro-olefin. This could be used to build a key fragment of the target molecule with a defined stereocenter. mdpi.com

Asymmetric Aldol (B89426) Reactions: Bifunctional organocatalysts, such as those based on squaramide or thiourea (B124793) scaffolds, are highly effective in promoting asymmetric aldol reactions. nih.govuva.es These reactions could be employed to construct a chiral tetralone precursor, which can then be transformed into the chiral dihydronaphthalene.

Iminium/Enamine Catalysis: Chiral secondary amine catalysts can activate α,β-unsaturated aldehydes (iminium catalysis) or ketones/aldehydes (enamine catalysis) toward a variety of asymmetric transformations, including cycloadditions and conjugate additions, which could be used to assemble the bicyclic core stereoselectively. mdpi.com

The development of organocatalytic methods is driven by the desire for more sustainable and environmentally benign synthetic processes. nih.gov

Table 2: Examples of Asymmetric Organocatalytic Reactions

| Reaction Type | Common Catalyst Class | Application | Reference |

| Michael Addition | Proline Derivatives | Formation of C-C bonds with stereocontrol | mdpi.com |

| Aldol Reaction | Squaramide-based Catalysts | Synthesis of chiral β-hydroxy carbonyls | nih.govuva.es |

| Desymmetrization | Jørgensen–Hayashi Catalyst | Creation of stereocenters in prochiral molecules | mdpi.com |

Precursor-Based Synthetic Routes and Functional Group Interconversions

The synthesis of complex molecules often relies on the strategic modification of more readily available precursors. Functional group interconversions are fundamental operations that allow for the transformation of one functional group into another, paving the way to the final target structure.

Derivatization from Methoxy-Tetralones

One of the most direct and well-documented routes to this compound proceeds via the derivatization of its corresponding tetralone, 8-methoxy-1-tetralone. researchgate.net This tetralone serves as a crucial intermediate and its synthesis has been the subject of considerable research. researchgate.netrepec.org

A common method to obtain 8-methoxy-1-tetralone involves the transformation of the commercially available isomer, 5-methoxy-1-tetralone (B1585004). lookchem.com This multi-step process can involve:

Reduction of the ketone in 5-methoxy-1-tetralone to a hydroxyl group.

Protection of the hydroxyl group (e.g., as a benzoate (B1203000) ester).

Oxidation at the 4-position to install a new ketone.

Hydrolysis to reveal 4-hydroxy-8-methoxy-1-tetralone.

Further steps to remove the 4-hydroxy group and yield 8-methoxy-1-tetralone.

Once 8-methoxy-1-tetralone is in hand, the conversion to this compound is straightforward. A typical sequence involves:

Reduction of the Ketone: The carbonyl group of the tetralone is reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄).

Dehydration of the Alcohol: The resulting alcohol is subjected to acid-catalyzed dehydration. This elimination reaction removes the hydroxyl group and a proton from the adjacent carbon, forming the double bond characteristic of the 1,2-dihydronaphthalene ring system.

This precursor-based approach highlights the importance of strategic planning in multi-step synthesis, where the accessibility of key intermediates like 8-methoxy-1-tetralone is paramount. researchgate.net

Pyrolysis-Induced Cyclization Reactions

Flash vacuum pyrolysis (FVP) is a powerful technique in organic synthesis that involves heating a precursor molecule to high temperatures for a very short duration under high vacuum. wikipedia.org This method can generate highly reactive intermediates that may undergo intramolecular cyclization to form complex cyclic systems that are otherwise difficult to access. While direct FVP synthesis of this compound is not prominently documented, the principles of FVP suggest potential pathways.

One conceptual approach involves the pyrolysis of precursors that can generate a diradical or a reactive diene that subsequently cyclizes. For instance, the pyrolysis of appropriately substituted styryl ethers or phenylbutenes could be envisioned to lead to dihydronaphthalene skeletons. The high temperatures employed in FVP can induce the cleavage of C-H or C-O bonds, leading to radical species that can recombine to form new rings.

A notable application of FVP in generating reactive species for cyclization involves the use of Meldrum's acid derivatives. The pyrolysis of 5-substituted Meldrum's acid derivatives is known to generate highly reactive α-oxo-ketenimines, which can undergo intramolecular cyclization to form quinolone structures. uq.edu.au While not directly yielding a dihydronaphthalene, this demonstrates the potential of FVP to initiate cyclization cascades. However, studies on the gas-phase pyrolysis of N-protected aminomethylene Meldrum's acid derivatives have shown that these reactions can be dominated by polymerization and radical-cleavage pathways rather than the desired intramolecular cyclization.

The success of a pyrolysis-induced cyclization for the synthesis of this compound would be highly dependent on the design of the precursor to favor the unimolecular cyclization pathway over competing decomposition or polymerization reactions. The precursor would need to be volatile and thermally labile in a way that directs the formation of the desired dihydronaphthalene ring system upon heating.

Dearomatization Strategies of Naphthalene (B1677914) Systems

Dearomatization of naphthalenes represents a more direct and widely explored strategy for the synthesis of 1,2-dihydronaphthalenes. These methods overcome the inherent stability of the aromatic system to introduce sp3-hybridized centers.

Metal-Mediated Dearomatization:

Transition metal complexes can coordinate to naphthalene, activating it towards nucleophilic attack and subsequent functionalization. Rhenium and molybdenum complexes have been shown to be particularly effective in this regard. Dihapto-coordinated naphthalene complexes of rhenium, such as TpRe(CO)(L)(η2-naphthalene), undergo electrophilic addition to generate naphthalenium species. These intermediates can then react with various nucleophiles to form dihydronaphthalene complexes, from which the free dihydronaphthalene can be liberated by oxidative decomplexation. nih.gov This method can be rendered enantioselective by using a resolved form of the rhenium dearomatization agent. nih.gov

Similarly, the dearomatizing fragment {TpMo(NO)(MeIm)} forms stable η2-bound complexes with naphthalene. These complexes can be protonated and then undergo regioselective nucleophilic addition to yield 1,2-dihydronaphthalene derivatives after oxidation to remove the metal. figshare.comresearchgate.net

Table 1: Metal-Mediated Dearomatization of Naphthalene Derivatives

| Naphthalene Derivative | Metal Complex/Reagent | Nucleophile/Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| Naphthalene | TpRe(CO)(PMe3)(η2-naphthalene) | Dimethoxymethane, then stabilized enolates | Substituted 1,2-dihydronaphthalene | - | nih.gov |

| Naphthalene | {TpMo(NO)(MeIm)} | H+, then Pyrrole | 2-(Pyrrol-1-yl)-1,2-dihydronaphthalene | Moderate (~60%) | figshare.comresearchgate.net |

Photoredox-Catalyzed Dearomatization:

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the dearomatization of arenes. princeton.eduyoutube.com This approach often involves the generation of radical intermediates that can participate in hydroalkylation or other addition reactions with the naphthalene core.

An intermolecular hydroalkylative dearomatization of naphthalenes using commercially available α-amino acids as radical precursors has been achieved through visible-light photoredox catalysis. figshare.com This method employs an organic photocatalyst to generate multi-substituted 1,2-dihydronaphthalenes in good to excellent yields under mild conditions.

Table 2: Photoredox-Catalyzed Dearomatization of Naphthalenes

| Naphthalene Derivative | Radical Precursor | Photocatalyst | Product | Yield | Reference |

|---|

Strategic Design of Novel Synthetic Pathways for this compound Skeletons

The development of novel and efficient synthetic routes to this compound and its analogues can be envisioned by combining and refining the methodologies discussed above.

A forward-thinking strategy would involve the design of precursors specifically tailored for a high-yielding pyrolysis-induced cyclization. This could involve substrates with strategically placed functional groups that would favor a 6-endo-trig cyclization upon thermal activation, potentially through a concerted pericyclic reaction or a controlled radical pathway. The precursor design would be critical to outcompete undesired side reactions.

In the realm of dearomatization, the strategic design could focus on expanding the substrate scope of existing methods to include a wider range of functionalized naphthalenes, particularly those with substitution patterns relevant to biologically active molecules. For instance, the development of photoredox-catalyzed methods that can regioselectively introduce substituents at the C1 and C2 positions of 8-methoxynaphthalene would be highly valuable. This could be achieved by fine-tuning the photocatalyst, the radical precursor, and the reaction conditions.

Furthermore, a "green-by-design" approach could be implemented by leveraging machine learning models to predict the optimal catalysts and reaction conditions for these transformations, thereby minimizing waste and improving efficiency. rsc.org The integration of predictive models could accelerate the discovery of novel synthetic routes with improved sustainability profiles.

Another promising avenue is the development of tandem reactions where a dearomatization event is followed by an in-situ functionalization or cyclization. For example, a photoredox-catalyzed dearomative hydroalkylation could be designed to introduce a functional group that then participates in a subsequent intramolecular reaction to build more complex polycyclic structures based on the this compound scaffold. The strategic combination of different catalytic systems, such as photoredox catalysis and transition metal catalysis, could open up new possibilities for the construction of these valuable molecules. princeton.edu

Elucidation of Reaction Mechanisms and Detailed Reactivity Studies of 8 Methoxy 1,2 Dihydronaphthalene

Mechanistic Investigations of Electrophilic and Nucleophilic Additions to the Dihydronaphthalene Moiety

The dihydronaphthalene core of 8-Methoxy-1,2-dihydronaphthalene contains an alkene-like double bond, making it susceptible to addition reactions. The electronic nature of the substituent on the aromatic ring significantly influences the regioselectivity and rate of these additions.

Electrophilic Addition: The initial step in the electrophilic addition of halogens to an olefin involves the formation of a molecular charge-transfer complex, which then proceeds to a bridged cation intermediate. researchgate.net In the case of this compound, the electron-donating methoxy (B1213986) group enhances the electron density of the entire fused ring system, activating the double bond towards electrophiles. The attack of an electrophile (E⁺) on the double bond is expected to form a carbocationic intermediate. The stability of this cation is influenced by the position of the methoxy group, which can help delocalize the positive charge. The reaction concludes with the attack of a nucleophile on the intermediate, leading to the final addition product. The stereochemistry of the addition is often dictated by the structure of the bridged intermediate. researchgate.net

Nucleophilic Addition and Functionalization: While direct nucleophilic addition to the unactivated double bond is uncommon, the dihydronaphthalene scaffold can be functionalized through reactions that proceed via nucleophilic attack on related intermediates. For instance, derivatives of dihydronaphthalenes can undergo further transformations. The alkene moiety in 1,4-dihydronaphthalene-1-carbonitriles, a structurally related system, can be functionalized through epoxidation, which proceeds diastereoselectively. nih.govacs.org Furthermore, treatment of these derivatives with bromine can induce a bromoarylation of the alkene. nih.govacs.org Nucleophilic addition is a key concept in the chemistry of carbonyl groups, where the reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, changing its hybridization from sp² to sp³. masterorganicchemistry.com This principle can be extended to understand the reactivity of intermediates derived from this compound.

Radical Pathways and Single Electron Transfer Processes

The thermal decomposition of 1,2-dihydronaphthalene (B1214177) provides significant insight into its radical-mediated reactivity. Studies have shown that its decomposition at temperatures above 300°C involves molecule-induced homolysis, a process where closed-shell molecules react to form free radicals. osti.gov

This thermal decomposition generates a series of radical intermediates, including the 1-hydronaphthyl, 2-hydronaphthyl, and 1-tetralyl radicals. osti.gov These radicals can then participate in a cascade of subsequent reactions. For example, the addition of the 2-hydronaphthyl radical to a molecule of 1,2-dihydronaphthalene, followed by intramolecular cyclization and hydrogen abstraction, leads to the formation of complex C₂₀ hydrocarbon products. osti.gov A crucial outcome of the decomposition at higher temperatures (400-450°C) is the scission of a hydrogen atom (H•), which can initiate further hydrocracking reactions. osti.govosti.gov

In a separate pathway observed through mass spectrometry studies, ionized 1,2-dihydronaphthalene can undergo isomerization to a methylindene ion. researchgate.net This isomer then serves as the precursor for the loss of a methyl radical (CH₃•), representing a competitive dissociation channel alongside hydrogen atom loss. researchgate.net

| Process | Key Intermediates / Events | Products |

| Thermal Decomposition | 1-hydronaphthyl radical, 2-hydronaphthyl radical, 1-tetralyl radical, Hydrogen atom (H•) | Tetralin, Naphthalene (B1677914), C₂₀ hydrocarbons |

| Dissociation of Ionized Form | Isomerization to methylindene ion | Methyl radical (CH₃•) loss |

Photoinduced Transformations and Oxygenation Reactions

Photoinduced Transformations: The study of photoinduced reactions in dihydronaphthalene systems reveals pathways for constructing complex cyclic structures. While direct studies on this compound are not extensively detailed in the provided literature, analogous systems offer mechanistic insights. For example, related compounds like 3-hydroxy-1-benzopyran-2-one and its 8-methoxy derivative undergo [2+2] photoaddition reactions with alkenes. rsc.org This type of reaction proceeds via the formation of cyclobutanoxyl radicals from the initial photoadducts, which can then undergo further transformations like β-scission. rsc.org

Oxygenation Reactions: The biological oxygenation of 1,2-dihydronaphthalene has been examined using bacterial dioxygenase enzymes, revealing multiple metabolic pathways. researchgate.net Toluene dioxygenase from Pseudomonas putida F39/D oxidizes 1,2-dihydronaphthalene into a variety of products. researchgate.net These enzymatic transformations demonstrate the compound's susceptibility to controlled oxidation.

A key mechanistic finding is that the formation of some products occurs through a dual pathway. Besides direct dioxygenation of the double bond, the enzyme can first desaturate (dehydrogenate) 1,2-dihydronaphthalene to form naphthalene, which then serves as a substrate for subsequent cis-dihydroxylation. researchgate.net

| Enzyme System | Substrate | Identified Products |

| Toluene Dioxygenase (P. putida F39/D) | 1,2-Dihydronaphthalene | (+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene, (+)-(1R)-hydroxy-1,2-dihydronaphthalene, (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene |

| Naphthalene Dioxygenase (Pseudomonas sp. NCIB 9816/11) | 1,2-Dihydronaphthalene | (-)-cis-(1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene, (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene |

Acid-Catalyzed and Base-Catalyzed Reaction Dynamics

Acid-Catalyzed Reactions: The reactivity of this compound can be significantly influenced by acidic conditions. Lewis acids are known to mediate ring-expansion reactions in related systems, such as the conversion of phenyl hydroxy methyl cyclopropane (B1198618) carboxylates into 1,2-dihydronaphthalene-3-carboxylic acid esters. nih.gov Cationic rearrangements, often promoted by acids, proceed through the formation of a carbocation followed by the migration of an endocyclic bond. wikipedia.org The electron-donating methoxy group in the 8-position would be expected to stabilize any cationic intermediates formed during such processes, thereby influencing the reaction pathway and product distribution.

Base-Catalyzed Dynamics: Base-induced transformations provide pathways for the dearomatization and functionalization of naphthalene-related structures. A notable example is the conversion of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles through treatment with a strong base like potassium hydride. nih.govacs.org The proposed mechanism begins with a β-hydride elimination from a potassium amide intermediate to generate an aldimine. nih.govacs.org A second β-hydride elimination follows, producing 1-naphthonitrile (B165113) and potassium hydride (KH). acs.org The newly formed, highly reactive KH then acts as a nucleophile, adding to the C4 position of the 1-naphthonitrile in a dearomative fashion. nih.govacs.org This generates an α-cyano benzylic carbanion, which can be trapped by electrophiles to yield functionalized 1,4-dihydronaphthalenes. acs.org This sequence highlights how basic conditions can orchestrate complex dehydrogenative and dearomative transformations.

Rearrangement Reactions and Ring Contraction Mechanisms

One of the most synthetically useful transformations of 1,2-dihydronaphthalene derivatives is their oxidative rearrangement to form indane structures. This ring contraction is a powerful tool for creating five-membered rings, which are core motifs in many natural products. acs.org

The reaction is classically mediated by thallium(III) nitrate (B79036) (TTN) in methanol, which oxidizes 1,2-dihydronaphthalenes to yield indans, often in excellent yields. researchgate.net However, the high toxicity of thallium reagents has prompted the development of safer alternatives. acs.org Iodine(III) reagents, such as hydroxy(tosyloxy)iodobenzene (HTIB), have emerged as effective and more environmentally friendly promoters for this transformation. acs.org

The ring contraction of electron-rich 1,2-dihydronaphthalene derivatives can be challenging due to the high electron density of the aromatic system, which can complicate the formation of stable carbocation intermediates required for the rearrangement. acs.org This challenge has been overcome by using fluorinated alcohol solvents like hexafluoroisopropanol (HFIP), which possess high ionizing power to stabilize cationic intermediates. acs.org

The proposed mechanism for the iodine(III)-mediated ring contraction involves several steps:

Initial attack of the iodine(III) reagent on the double bond.

Migration of the aryl group, leading to the formation of a cationic intermediate.

Reductive elimination and subsequent C-C bond formation to establish the five-membered indane ring. acs.org

This reaction is particularly valuable for synthesizing trans-1,3-substituted indanes, a structural feature that can be difficult to access through other methods. acs.org

| Reagent | Solvent System | Substrate Type | Product | Yield |

| Thallium(III) Nitrate (TTN) | Methanol or TMOF | 1,2-Dihydronaphthalene derivative | trans-1,3-substituted indane | up to 94% acs.org |

| Thallium(III) Nitrate (TTN) | HFIP:DCM (1:2) | Electron-rich 1,2-dihydronaphthalene | Indane derivative | 11% acs.org |

| Iodine(III) Reagent (HTIB) | HFIP:DCM | Electron-rich 1,2-dihydronaphthalene | Indane derivative | Good yields acs.org |

Advanced Spectroscopic and Analytical Characterization of 8 Methoxy 1,2 Dihydronaphthalene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of 8-Methoxy-1,2-dihydronaphthalene derivatives. Both 1H and 13C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the 1H NMR spectrum of 1,2-dihydronaphthalene (B1214177), the parent structure, signals for the aromatic protons typically appear in the range of 7.29 to 6.85 ppm. chemicalbook.com The olefinic protons resonate at approximately 6.42 and 5.99 ppm, while the aliphatic protons are found at around 2.75 and 2.28 ppm. chemicalbook.com For this compound, the introduction of the methoxy (B1213986) group (-OCH3) introduces a characteristic singlet at approximately 3.76 ppm. acs.org The chemical shifts of the aromatic and aliphatic protons are also influenced by the position of the methoxy substituent.

13C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For instance, in a derivative like 8-methoxy-4,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one, the carbonyl carbon appears at a distinct chemical shift, confirming the presence of the ketone group. acs.org The carbon atoms of the methoxy group typically resonate around 60 ppm. acs.org

Conformational analysis of 1,2-dihydronaphthalene derivatives using NMR coupling constant data has shown that substituents can exhibit preferences for pseudo-equatorial or pseudo-axial positions. rsc.org For example, carboxyl and alkoxycarbonyl groups at the 2-position tend to occupy the pseudo-equatorial position. rsc.org These conformational preferences are crucial in understanding the molecule's three-dimensional shape and reactivity.

Detailed NMR data for a representative this compound derivative is presented below:

Table 1: 1H and 13C NMR Data for 8-methoxy-4,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one acs.org

| 1H NMR (300 MHz, CDCl3) | 13C NMR (75 MHz, CDCl3) |

| Chemical Shift (δ, ppm) | Assignment |

| 6.89 (d, J = 8.4 Hz, 1H) | Aromatic H |

| 6.78 (d, J = 8.7 Hz, 1H) | Aromatic H |

| 5.47 (s, 1H) | Olefinic H |

| 3.77 (s, 3H) | -OCH3 |

| 2.84 (m, 1H) | Aliphatic H |

| 2.73 (t, J = 5.2 Hz, 2H) | Aliphatic H |

| 1.80-1.93 (m, 2H) | Aliphatic H |

| 1.66-1.75 (m, 1H) | Aliphatic H |

| 1.44-1.53 (m, 1H) | Aliphatic H |

| 1.25 (d, J = 6.9 Hz, 3H) | -CH3 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C11H12O, the calculated molecular weight is approximately 160.21 g/mol. guidechem.comnih.gov The high-resolution mass spectrum would show a molecular ion peak ([M]+) corresponding to this mass.

The fragmentation of the molecular ion provides valuable structural clues. In the mass spectrum of a related compound, iodoethane, the parent molecular ion peak is observed, and the fragmentation pattern reveals the loss of specific fragments. docbrown.info For this compound, common fragmentation pathways would likely involve the loss of the methoxy group (•OCH3, 31 mass units) or a methyl radical (•CH3, 15 mass units) from the methoxy group, leading to significant fragment ions. The cleavage of the dihydronaphthalene ring system would also produce a series of characteristic ions.

For example, in the analysis of a derivative, 8-methoxy-4,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol, a molecular ion of m/z 206 was observed using GC/MS. acs.org This corresponds to the molecular weight of the compound and confirms its successful synthesis. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. For instance, the HRMS data for 6-iodo-5-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene showed a calculated value of 325.0060 for [C12H15IO+Na]+, with the found value being 325.0059, confirming the composition. acs.org

Table 2: Key Mass Spectrometry Data for a Derivative acs.org

| Compound | Ion | Calculated m/z | Found m/z |

| 6-Iodo-5-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene | [C12H15IO+Na]+ | 325.0060 | 325.0059 |

| 4-Hydroxy-8-methoxy-4,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one | [C12H16O2+Na]+ | 215.1048 | 215.1031 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Probing

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic structure of molecules, respectively.

The IR spectrum of an this compound derivative will exhibit characteristic absorption bands corresponding to its functional groups. The C-O stretching vibration of the methoxy group is typically observed in the region of 1250-1000 cm-1. Aromatic C-H stretching vibrations appear above 3000 cm-1, while aliphatic C-H stretching is seen just below 3000 cm-1. The C=C stretching of the aromatic ring and the double bond in the dihydronaphthalene ring will give rise to absorptions in the 1600-1450 cm-1 region. For instance, the IR spectrum of a derivative, 6-iodo-5-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene, shows bands at 2932 and 2866 cm-1 (C-H stretching), 1560 and 1460 cm-1 (C=C stretching), and 1231 cm-1 (C-O stretching). acs.org

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The naphthalene (B1677914) chromophore exhibits characteristic absorption maxima. The position and intensity of these bands can be influenced by substituents on the aromatic ring. The methoxy group, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima.

Table 3: Infrared Spectroscopy Data for a Derivative acs.org

| Compound | Functional Group | IR Absorption (cm-1) |

| 6-Iodo-5-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene | C-H stretch (aliphatic) | 2932, 2866 |

| C=C stretch (aromatic) | 1560, 1460 | |

| C-O stretch (ether) | 1231 | |

| 4-Hydroxy-8-methoxy-4,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one | O-H stretch | 3413 |

| C-H stretch (aliphatic) | 2932, 2866 | |

| C=O stretch | 1863 | |

| C=C stretch (aromatic) | 1607, 1490 | |

| C-O stretch (ether) | 1241 |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for determining the enantiomeric excess (ee) of chiral molecules. nih.govresearchgate.net Since this compound can be chiral if appropriately substituted, CD spectroscopy can be used to distinguish between its enantiomers and quantify their relative amounts in a mixture.

The determination of enantiomeric excess is crucial in many fields, especially in the pharmaceutical industry where the two enantiomers of a drug can have different pharmacological activities. mdpi.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is characteristic of the molecule's absolute configuration and its enantiomeric purity. A racemic mixture (50:50 of both enantiomers) will not show a CD signal, while an enantiomerically enriched sample will exhibit a spectrum with an intensity proportional to the enantiomeric excess.

Methods have been developed for the rapid determination of enantiomeric excess in various classes of compounds, including amines, amino alcohols, and amino acid esters, using fluorescence-based assays and self-assembly systems. nih.gov Similar approaches could potentially be adapted for chiral derivatives of this compound. By creating solutions with known enantiomeric excess values and measuring their CD spectra, a calibration curve can be constructed to determine the ee of an unknown sample. nih.govrsc.org This provides a valuable alternative to traditional methods like chiral chromatography.

Computational Chemistry and Theoretical Studies on 8 Methoxy 1,2 Dihydronaphthalene

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of the electronic makeup of a molecule. Methods such as Hartree-Fock (HF) and more advanced post-HF theories are used to solve the Schrödinger equation approximately, yielding crucial information about molecular orbitals and electron distribution.

For 8-Methoxy-1,2-dihydronaphthalene, QM calculations can elucidate the influence of the electron-donating methoxy (B1213986) (-OCH₃) group on the π-system of the naphthalene (B1677914) core. These calculations can map the molecular electrostatic potential, highlighting regions of high and low electron density. This information is critical for predicting how the molecule will interact with other reagents.

A key output of QM calculations is the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and is used to predict the wavelengths of electronic transitions in UV-Vis spectroscopy. scispace.comniscair.res.in In this compound, the methoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack on the aromatic ring.

Table 1: Hypothetical QM-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and electronic transitions. scispace.comniscair.res.in |

Density Functional Theory (DFT) Applications for Energy Landscapes and Transition States

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach is particularly well-suited for exploring potential energy surfaces, which map the energy of a molecule as a function of its geometry.

By mapping the energy landscape, DFT can identify the lowest-energy conformations (stable isomers) and the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction. For instance, in a study on the transformation of 1-naphthylmethylamines to 1,4-dihydronaphthalene (B28168) derivatives, DFT calculations using the M06-2X functional were employed to compute the Gibbs free energies of activation (ΔG‡) for multiple steps in the reaction mechanism, thereby elucidating the most plausible pathway. nih.gov

For this compound, DFT could be used to model various reactions, such as the addition of an electrophile to the double bond or substitution on the aromatic ring. By calculating the energies of the transition states for all possible pathways, researchers can predict the reaction's outcome and selectivity. nih.govresearchgate.net

Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Free Energy (ΔG, kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (e.g., this compound + Electrophile) |

| Transition State 1 (TS1) | +22.5 | Energy barrier for attack at C-7 |

| Transition State 2 (TS2) | +19.8 | Energy barrier for attack at C-5 |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model a molecule as a collection of atoms connected by springs, governed by a set of equations known as a force field. uiuc.eduwikipedia.org By integrating Newton's laws of motion, MD simulates the movement of every atom in the system, generating a trajectory that reveals how the molecule flexes, bends, and rotates. researchgate.netaip.org

For this compound, MD simulations can explore its complete conformational space. This includes the subtle puckering of the partially saturated dihydronaphthalene ring and, notably, the rotation of the methoxy group relative to the aromatic ring. capes.gov.br The simulation can reveal the most populated (i.e., most stable) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors. The choice of force field, such as the General Amber Force Field (GAFF), is critical for obtaining realistic dynamic behavior. mdpi.com

Table 3: Representative Conformational Data from a Hypothetical MD Simulation of this compound

| Conformational State | Key Dihedral Angle (C7-C8-O-CH₃) | Population (%) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conformer A (Planar) | ~0° | 75% | 0.00 |

Spectroscopic Property Prediction through Computational Approaches

Computational methods are highly effective at predicting various spectroscopic properties, providing a powerful complement to experimental analysis. DFT calculations, in particular, can accurately predict vibrational frequencies (for IR and Raman spectroscopy) and nuclear magnetic shielding constants (for NMR spectroscopy). scispace.comniscair.res.inresearchgate.net

By computing the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. scispace.com Comparing the calculated frequencies and intensities with an experimental IR or Raman spectrum is a standard method for confirming the structure of a synthesized compound. arxiv.org Similarly, DFT can predict the ¹H and ¹³C NMR chemical shifts. Since the chemical shift of a nucleus is highly sensitive to its local electronic environment, these calculations can distinguish between different isomers or conformers of this compound.

Table 4: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 29.1 | 29.5 | -0.4 |

| C2 | 23.4 | 23.8 | -0.4 |

| C4a | 134.5 | 135.0 | -0.5 |

| C5 | 112.0 | 112.3 | -0.3 |

| C6 | 127.1 | 127.4 | -0.3 |

| C7 | 107.8 | 108.1 | -0.3 |

| C8 | 155.9 | 156.5 | -0.6 |

| C8a | 126.8 | 127.2 | -0.4 |

In Silico Modeling of Reaction Pathways and Selectivity

In silico modeling provides a virtual laboratory to investigate complex reaction mechanisms and predict their outcomes. This is particularly valuable for understanding reaction selectivity—why a reaction yields one product over other possibilities. The two main types of selectivity are regioselectivity (which position on a molecule reacts) and stereoselectivity (which spatial arrangement of a product is formed). khanacademy.org

Computational models, primarily using DFT, can predict selectivity by comparing the activation energies of competing reaction pathways. rsc.orgnih.gov For this compound, the methoxy group is an ortho-, para-director for electrophilic aromatic substitution. A computational model could quantify this by calculating the transition state energies for electrophilic attack at the C5 (para) and C7 (ortho) positions. The pathway with the lower activation energy would be the favored one. researchgate.net

Similarly, for reactions at the C=C double bond, such as epoxidation or hydrogenation, different stereochemical outcomes (e.g., syn- or anti-addition) are possible. libretexts.orgalrasheedcol.edu.iq Modeling the transition states for both approaches can predict which diastereomer will be the major product. youtube.comkhanacademy.org Such predictive power is essential for planning efficient synthetic routes. acs.org

Table 5: Hypothetical Activation Energies (ΔG‡) for Competing Regioselective Pathways

| Reaction Pathway | Transition State | ΔG‡ (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Electrophilic attack at C7 | TS-ortho | 22.5 | Minor |

Dispersion Effects in Computational Studies of this compound Systems

Dispersion forces, also known as London dispersion or van der Waals forces, are weak non-covalent interactions arising from temporary fluctuations in electron density. q-chem.com Although individually weak, their cumulative effect is significant, especially in larger molecules and for intermolecular interactions. Standard DFT functionals have historically struggled to accurately describe these long-range correlation effects. nih.govnih.gov

This deficiency has been addressed by the development of dispersion-corrected DFT methods. These fall into two main categories: explicit correction models, such as Grimme’s popular DFT-D3 method, which add an empirical energy term to the DFT energy rsc.orgnih.govyoutube.com, and specially parameterized functionals, like the M06 suite from the Minnesota functionals, which are designed to implicitly capture dispersion effects. umn.eduresearchgate.netnih.gov The use of the M06-2X functional in a study of a dihydronaphthalene system highlights its applicability for such molecules. nih.gov

For this compound, dispersion forces are critical for accurately modeling the intramolecular conformation (e.g., interactions between the methoxy group and the ring) and intermolecular phenomena like π-π stacking in a solid state or binding within a protein active site. nih.govaps.org Neglecting dispersion can lead to incorrect geometries and interaction energies. stackexchange.com

Table 6: Impact of Dispersion Correction on the Calculated Interaction Energy of a Benzene-8-Methoxy-1,2-dihydronaphthalene Dimer

| Computational Method | Calculated Interaction Energy (kcal/mol) | Observation |

|---|---|---|

| B3LYP (uncorrected) | -1.5 | Underestimates the attractive interaction. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 8 Methoxy 1,2 Dihydronaphthalene Scaffolds

Impact of Methoxy (B1213986) Group Substitution Position on Biological Efficacy

The position of the methoxy (-OCH3) group on the aromatic ring of the dihydronaphthalene scaffold is a fundamental determinant of biological activity. nih.gov This substituent, while small, exerts a powerful influence through a combination of electronic and steric effects that alter how a molecule binds to its target protein and its metabolic stability. nih.gov The methoxy group is a potent hydrogen bond acceptor and can also engage in other non-covalent interactions within a receptor's binding pocket. Its position dictates the spatial orientation of these potential interactions.

Research on analogous aromatic structures has consistently shown that isomeric compounds, differing only in the methoxy group's location, can exhibit widely divergent biological profiles. For instance, studies on methoxy-substituted resveratrol (B1683913) derivatives revealed that the position of methylation significantly impacts anti-platelet activity, with the effectiveness varying depending on the substitution pattern. nih.gov Similarly, investigations into copper complexes with methoxyphenyl-containing ligands demonstrated that altering the methoxy group's position on the aromatic ring could change the compound's spatial structure, bioavailability, and, consequently, its antimicrobial and cytotoxic activity. mdpi.com

This principle applies directly to the dihydronaphthalene scaffold. The 8-methoxy isomer will present a different steric and electronic profile to a biological target than the 6-methoxy or 7-methoxy isomers. One position might place the methoxy group in an ideal location for a crucial hydrogen bond within a receptor's active site, leading to high potency, while another position might cause a steric clash, reducing or abolishing activity. Therefore, the precise placement of the methoxy group is a primary consideration in the design of dihydronaphthalene-based therapeutic agents.

Table 1: Illustrative Impact of Methoxy Group Position on Biological Activity in Aromatic Compounds

| Compound Class | Methoxy Position | Observed Effect on Activity | Reference |

| Resveratrol Derivatives | 4'-methoxy | ~2.5-fold higher anti-platelet activity | nih.gov |

| Resveratrol Derivatives | 3-methoxy | Highest potency in PC-3 cancer cells | nih.gov |

| Copper(II) β-diketonates | Varies (ortho, meta, para) | Distinct spatial structures and bioavailability, leading to different antimicrobial and cytotoxic activities. | mdpi.com |

Role of Peripheral Substituents on Molecular Interactions and Activity Modulation

Beyond the core scaffold and the primary methoxy group, the introduction of additional peripheral substituents is a key strategy for fine-tuning molecular interactions and modulating biological activity. nih.govmdpi.com These substituents can influence a ligand's potency, selectivity for its intended target over other proteins, and its pharmacokinetic properties.

A detailed SAR study on a series of sphingosine-1-phosphate (S1P) receptor agonists built on a dihydronaphthalene scaffold provides a clear example. nih.gov Researchers found that introducing substituents on both a propylene (B89431) linker chain and a terminal benzene (B151609) ring had a significant impact on the compound's activity. nih.gov Specifically, the addition of a chlorine atom at the para-position of the terminal benzene ring was identified as a beneficial modification that contributed to potent activity. nih.gov This suggests that the chlorine atom likely engages in favorable interactions, such as halogen bonding or hydrophobic interactions, within a specific sub-pocket of the S1P1 receptor.

The general principle is that peripheral groups can be used to:

Explore the topology of the binding site: Adding small groups at different positions can probe for additional pockets and interactions.

Enhance binding affinity: Groups like halogens, alkyls, or sulfonamides can form new, favorable contacts with the target protein.

Improve selectivity: A substituent might introduce a steric hindrance that prevents binding to an undesired off-target protein while being perfectly accommodated by the intended target. nih.gov

Table 2: Effect of Peripheral Substituents on Dihydronaphthalene Scaffold Activity

| Scaffold Position | Substituent | Resulting Activity | Reference |

| Terminal Benzene Ring | para-Chlorine | Contributed to potent hS1P1 agonistic activity | nih.gov |

| Propylene Linker | (S)-Methyl group | Showed potent and selective hS1P1 agonistic activity | nih.gov |

Stereochemical Influence on Biological and Chemical Outcomes

Biological systems, particularly protein targets like enzymes and receptors, are inherently chiral. This means they can distinguish between different stereoisomers—molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. Consequently, the stereochemistry of a dihydronaphthalene-based ligand can have a profound impact on its biological activity.

Often, only one enantiomer (one of a pair of mirror-image isomers) will fit correctly into the binding site of a target protein to elicit the desired response. The other enantiomer may be significantly less active or even inactive because its different 3D shape prevents optimal interaction.

This principle was clearly demonstrated in the development of dihydronaphthalene-based S1P receptor agonists. nih.gov A detailed investigation revealed that the stereochemistry of a substituent on the linker chain was critical for efficacy. Specifically, a compound featuring a methyl group at the 2-position of the propylene linker with the (S)-configuration displayed potent agonistic activity at the human S1P1 receptor and excellent selectivity over the S1P3 subtype. nih.gov This finding strongly implies that the binding pocket of the S1P1 receptor can accommodate the (S)-methyl group in a way that enhances binding, while the (R)-isomer would likely be a poorer fit. Such stereochemical sensitivity is a hallmark of highly specific molecular recognition events in biology.

Table 3: Influence of Stereochemistry on Biological Activity of a Dihydronaphthalene Derivative

| Compound Feature | Stereochemistry | Biological Outcome | Reference |

| Methyl group on propylene linker | (S)-configuration | Potent and selective hS1P1 agonistic activity | nih.gov |

| Methyl group on propylene linker | (R)-configuration | Implied lower or different activity profile (not specified as potent) | nih.gov |

Design Principles for Optimized Dihydronaphthalene-Based Ligands

Based on SAR and SPR investigations, a set of guiding principles has emerged for the design of optimized ligands based on the 8-methoxy-1,2-dihydronaphthalene scaffold. The goal of these principles is to rationally guide the iterative process of molecular design to achieve high potency, selectivity, and favorable drug-like properties. nih.govscholaris.ca

The core design principles include:

Positional Optimization of the Methoxy Group: The initial and most critical step is to determine the optimal position of the methoxy group on the dihydronaphthalene ring system. This position should maximize key binding interactions with the target of interest while conferring suitable physicochemical properties. nih.govmdpi.com

Strategic Use of Peripheral Substituents: Once the core scaffold is established, peripheral substituents should be systematically explored to fine-tune the ligand's profile. This involves adding functional groups to probe the topology of the target's binding site, enhance affinity through additional interactions, and modulate properties like solubility and metabolic stability. nih.gov

Control of Stereochemistry: As biological targets are chiral, the stereochemical configuration of any chiral centers in the ligand is paramount. Synthesis should be directed to produce single, active stereoisomers, as this maximizes potency and reduces the potential for inactive isomers to contribute to off-target effects or an increased metabolic load. nih.gov

By adhering to these principles, medicinal chemists can more efficiently navigate the complex chemical space around the this compound scaffold to develop novel and highly optimized ligands for therapeutic applications.

Biological Activities and Mechanistic Foundations of 8 Methoxy 1,2 Dihydronaphthalene Derivatives

Anticancer and Cytotoxic Mechanisms of Action

Derivatives of 8-methoxy-1,2-dihydronaphthalene have shown notable promise as anticancer agents, operating through mechanisms that target the fundamental processes of cell division and tumor vascularization.

A key mechanism by which certain dihydronaphthalene derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Tubulin is a critical protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis (programmed cell death).

One prominent example is the small-molecule dihydronaphthalene tubulin-binding agent OXi6196. This compound has been identified as a potent inhibitor of tubulin polymerization, a characteristic shared by other successful microtubule-targeting anticancer agents. By binding to tubulin, OXi6196 disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This interference causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis. The rational design of such compounds often involves creating a structural conformation that effectively interacts with the colchicine (B1669291) binding site on β-tubulin.

In addition to their direct cytotoxic effects on cancer cells, some this compound derivatives function as Vascular Disrupting Agents (VDAs). VDAs represent a therapeutic strategy that targets the established blood vessels of a tumor, leading to a rapid and selective shutdown of blood flow within the tumor, causing extensive necrosis.

The dihydronaphthalene derivative OXi6196 and its water-soluble phosphate (B84403) prodrug, OXi6197, have demonstrated significant VDA activity. nih.gov Following administration, OXi6197 is converted to the active agent OXi6196, which then acts on the tumor vasculature. nih.gov Studies have shown that OXi6197 can cause a dose-dependent vascular shutdown in tumors, leading to extensive vascular congestion, hemorrhage, and necrosis. nih.gov This disruption of the tumor's blood supply starves the cancer cells of oxygen and nutrients, resulting in significant tumor growth delay. nih.gov

| Compound | Mechanism | Effect |

| OXi6196 | Tubulin Polymerization Inhibition | Cell cycle arrest at G2/M phase, apoptosis |

| OXi6196 / OXi6197 | Vascular Disrupting Agent (VDA) | Tumor vascular shutdown, necrosis, tumor growth delay nih.gov |

Anti-inflammatory Properties and Immunomodulatory Effects

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are limited, research on structurally related tetralone derivatives suggests potential mechanisms. Tetralones have been shown to act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase. MIF is a proinflammatory cytokine involved in the regulation of the immune response. By inhibiting MIF, these compounds can reduce the activation of inflammatory macrophages and decrease the production of pro-inflammatory mediators such as TNF-α, IL-6, and reactive oxygen species.

Furthermore, some dihydrophenanthrene derivatives, which share some structural similarities with dihydronaphthalenes, have been found to possess immunomodulatory effects by reducing the levels of TNF-α in monocytes. nih.gov This suggests a potential avenue for the anti-inflammatory action of this compound derivatives, warranting further investigation into their ability to modulate immune cell function and cytokine production.

Receptor Binding Affinity and Ligand-Target Interactions

The this compound scaffold has been utilized in the design of ligands that exhibit high binding affinity for specific biological targets, including enzymes and receptors involved in various physiological processes.

Derivatives of tetrahydronaphthalene have been explored for their binding affinity to the estrogen receptor (ER). The ER is a key target in the treatment of hormone-responsive breast cancers. While specific data on this compound derivatives is not extensively available, the broader class of tetrahydronaphthalenes has been investigated as potential ER ligands. The structural similarity of the tetralone core to the steroidal framework of estrogens makes it a plausible candidate for ER interaction.

A significant area of research has been the development of tetrahydronaphthalene derivatives as potent and selective inhibitors of aldosterone (B195564) synthase (CYP11B2). Aldosterone is a mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance. Elevated aldosterone levels are implicated in cardiovascular diseases. Imidazolylmethylenetetrahydronaphthalenes and (pyridylmethylene)tetrahydronaphthalenes have been synthesized and shown to be highly potent inhibitors of aldosterone synthase, with some derivatives exhibiting IC50 values in the nanomolar range. acs.orgingentaconnect.com The selectivity of these inhibitors against other steroidogenic enzymes, such as CYP11B1, is a critical factor in their development as therapeutic agents. acs.orgingentaconnect.com

| Derivative Class | Target | Potency (IC50) |

| Imidazolylmethylenetetrahydronaphthalenes | Aldosterone Synthase (CYP11B2) | 4-93 nM acs.org |

| (Pyridylmethylene)tetrahydronaphthalenes | Aldosterone Synthase (CYP11B2) | As low as 7 nM ingentaconnect.com |

Antimicrobial Spectrum and Mechanism of Inhibition

Derivatives of the tetralone scaffold, a core component of this compound, have demonstrated a broad spectrum of antimicrobial activity. These compounds have been shown to be effective against a range of bacteria, including both Gram-positive and Gram-negative strains, as well as some fungi.

Studies on novel tetralone derivatives containing an aminoguanidinium moiety have revealed significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). mdpi.comnih.gov The mechanism of action for some of these derivatives involves the disruption of bacterial membrane integrity, leading to membrane depolarization and ultimately cell death. nih.gov Molecular docking studies have also suggested that dihydrofolate reductase (DHFR) could be a potential target for some of these compounds. nih.gov The nature of substituents on the tetralone ring has been found to significantly influence the antimicrobial potency. acs.org

| Derivative Class | Antimicrobial Spectrum | Proposed Mechanism of Action |

| Aminoguanidinium-tetralone derivatives | Gram-positive and Gram-negative bacteria (including ESKAPE pathogens) | Disruption of bacterial membrane integrity, potential inhibition of dihydrofolate reductase (DHFR) nih.gov |

| General Tetralone Derivatives | Gram-positive and Gram-negative bacteria, Fungi | Varies with substitution patterns acs.org |

Neuropharmacological Activities

The tetralone and aminotetralin frameworks, which are closely related to this compound, have been investigated for their neuropharmacological activities, particularly in the context of monoamine oxidase (MAO) inhibition and dopamine (B1211576) receptor antagonism.

Derivatives of 2-aminotetralin have been studied for their ability to bind to dopamine receptors. researchgate.net The conformation of the dopamine molecule is crucial for its interaction with its receptors, and the semi-rigid structure of aminotetralins provides a valuable tool for probing these interactions. Studies have shown that the position of the hydroxyl group on the aromatic ring of aminotetralin derivatives significantly affects their binding affinity for dopamine receptors. researchgate.net Specifically, 5-hydroxy-2-aminotetralin (B1209819) derivatives, which mimic the α-rotamer conformation of dopamine, exhibit higher affinity for dopamine agonist binding sites compared to the 7-hydroxy isomers, which represent the β-rotamer. researchgate.net While direct evidence for this compound derivatives as dopamine antagonists is not yet established, the findings from related aminotetralin compounds suggest a potential for this class of molecules to interact with the dopaminergic system.

Furthermore, α-tetralone derivatives have been identified as potent inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov MAOs are enzymes responsible for the degradation of monoamine neurotransmitters, including dopamine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Certain α-tetralone derivatives have shown nanomolar inhibitory potency against MAO-B, with some exhibiting high selectivity over MAO-A. nih.gov These findings highlight the potential of the tetralone scaffold in the design of novel neuropharmacological agents. nih.gov

Enzyme Inhibition Studies (e.g., Hepatitis C NS5B polymerase, Aldosterone Synthase)

The therapeutic potential of compounds derived from the this compound scaffold has been explored through various enzyme inhibition studies. While direct research on this compound derivatives in relation to Hepatitis C NS5B polymerase and aldosterone synthase is not extensively documented in publicly available literature, studies on structurally related dihydronaphthalene and tetrahydronaphthalene derivatives provide valuable insights into their potential as enzyme inhibitors.

Hepatitis C NS5B Polymerase Inhibition

The Hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome, making it a prime target for antiviral drug development. Research has been conducted on dihydronaphthalene derivatives as potential inhibitors of this crucial enzyme.

In one area of research, 4,4-dialkyl-1-hydroxy-3-oxo-3,4-dihydronaphthalene-3-yl benzothiadiazine derivatives were synthesized and assessed for their ability to inhibit HCV NS5B polymerase from genotypes 1a and 1b. nih.gov A number of these compounds demonstrated potent inhibitory effects in both enzymatic and cell-based assays. nih.gov Further investigation into unsymmetrical dialkyl-hydroxynaphthalenoyl-benzothiadiazines, which are structurally related, also yielded compounds with significant activity against genotypes 1a and 1b polymerase at subnanomolar concentrations in enzymatic assays and low nanomolar concentrations in replicon cell culture inhibition assays. nih.gov

Additionally, the synthesis of α-aryl-α-tetralone derivatives, which share a related bicyclic core structure, has been explored for the development of HCV inhibitors. nih.gov Several of these compounds showed potent and selective activity in vitro against HCV replicon reporter cells. nih.gov Specifically, one compound, referred to as LQB-314, demonstrated a strong profile with IC50 values of 1.8 μM and 4.3 μM in different replicon reporter cell lines. nih.gov Another compound, LQB-307, was found to be even more potent in one of the cell lines with an IC50 of 1.5 μM. nih.gov

These findings suggest that the dihydronaphthalene and tetralone scaffolds are promising starting points for the development of novel HCV NS5B polymerase inhibitors.

Aldosterone Synthase Inhibition

Aldosterone synthase (CYP11B2) is a key enzyme in the biosynthesis of aldosterone, a steroid hormone that plays a critical role in regulating blood pressure and electrolyte balance. Elevated aldosterone levels are implicated in various cardiovascular diseases, making its inhibition a therapeutic target.

Studies have been conducted on imidazolylmethylene-tetrahydronaphthalene derivatives as potent inhibitors of aldosterone synthase. nih.gov These compounds were evaluated for their inhibitory activity against human CYP11B2. The research revealed that these derivatives can be highly potent inhibitors, with IC50 values ranging from 4 to 93 nM. nih.gov